2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine
Overview
Description
“2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrazine ring . The compound also has a tert-butyl group and an ethan-1-amine group attached to it .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a bicyclic core. The InChI code for a similar compound, 5-tert-butyl-2-pyrazinol, is 1S/C8H12N2O/c1-8(2,3)6-4-10-7(11)5-9-6/h4-5H,1-3H3,(H,10,11)
. This gives us some insight into the possible structure of the compound .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of the amine group could make it a potential nucleophile, and the tert-butyl group could potentially undergo elimination reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, a similar compound, 5-tert-butyl-2-pyrazinol, is a yellow solid . The compound’s properties could also be influenced by the presence of the tert-butyl group and the ethan-1-amine group.
Scientific Research Applications
Chemical Synthesis and Modifications
The tert-butyl group has been utilized as a convertible reagent in the Ugi reaction, facilitating the preparation of 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones under microwave irradiation. This process highlights the compound's role in synthesizing complex heterocyclic structures that could have further applications in drug development and materials science (Nikulnikov et al., 2009).
Antibacterial Activity
A series of novel derivatives synthesized from the base compound exhibited significant antibacterial activity. This finding opens the door to exploring these compounds as potential antibacterial agents, contributing to the ongoing search for new antimicrobials to combat resistant bacterial strains (Prasad, 2021).
Reactivity and Functionalization
The reactivity of related compounds under various conditions has been studied, offering insights into how different functional groups and reaction conditions can alter the compound's behavior. Such knowledge is crucial for designing new molecules with desired properties for specific applications (Mironovich & Shcherbinin, 2014).
Materials Science and Polymerization
The compound's derivatives have been investigated as catalysts for the copolymerization of CO2 and cyclohexene oxide, demonstrating their potential in creating environmentally friendly polymers. This research not only highlights the compound's versatility but also its contribution to sustainable materials science (Matiwane, Obuah, & Darkwa, 2020).
Safety and Hazards
properties
IUPAC Name |
2-(2-tert-butyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4/c1-12(2,3)11-8-10-9-15(5-4-13)6-7-16(10)14-11/h8H,4-7,9,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEARLWQRJOCPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2CCN(CC2=C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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